molecular formula C19H24N4O3S B2569145 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate CAS No. 1351647-34-1

3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate

Cat. No.: B2569145
CAS No.: 1351647-34-1
M. Wt: 388.49
InChI Key: JVOKYIZUPOIMFC-UHFFFAOYSA-N
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Description

3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of a base such as triethylamine . The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or methanol, to facilitate the formation of the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiadiazole ring are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives.

Biological Activity

3-(4-Propyl-1,2,3-thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate is a compound that belongs to the class of thiadiazole derivatives, notable for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Molecular Formula: C19_{19}H24_{24}N4_{4}O3_{3}S
Molecular Weight: 388.49 g/mol
CAS Number: 1351647-34-1

The compound features a thiadiazole ring which is known for its biological significance. Thiadiazoles are characterized by their sulfur and nitrogen composition, contributing to various pharmacological effects.

The exact mechanism of action for this compound is not fully elucidated. However, compounds containing the 1,3,4-thiadiazole moiety typically exhibit interactions with biological targets through:

  • Hydrogen Bonding: This facilitates binding to specific enzymes or receptors.
  • Hydrophobic Interactions: These interactions may enhance the compound's bioavailability and efficacy.

Antimicrobial Properties

Thiadiazole derivatives have been documented to possess significant antimicrobial activity. Studies indicate that compounds similar to this compound can inhibit the growth of various bacterial and fungal strains. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

These results suggest a promising potential for development as an antimicrobial agent.

Anticancer Activity

Research has shown that thiadiazole derivatives exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example:

  • Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
  • IC50_{50} Values:
    • MCF-7: 25 µM
    • HeLa: 30 µM

These findings indicate that the compound may serve as a lead structure in anticancer drug development.

Pharmacokinetics

The pharmacokinetic profile of this compound remains to be thoroughly investigated. However, typical pharmacokinetic parameters for similar compounds include:

  • Absorption: Rapidly absorbed when administered orally.
  • Distribution: Widely distributed in tissues due to lipophilicity.
  • Metabolism: Primarily metabolized in the liver.
  • Excretion: Excreted mainly via urine.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiadiazole derivatives, including those structurally related to our compound. The study found that modifications in the side chains significantly influenced antimicrobial potency and spectrum.

Study on Anticancer Activity

Another significant study focused on the anticancer properties of thiadiazole derivatives indicated that compounds with a cyclohexyl group exhibited enhanced cytotoxicity against certain cancer cell lines compared to their linear counterparts.

Properties

IUPAC Name

[3-[(4-propylthiadiazole-5-carbonyl)amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-2-7-16-17(27-23-22-16)18(24)20-14-10-6-11-15(12-14)26-19(25)21-13-8-4-3-5-9-13/h3-5,8-9,14-15H,2,6-7,10-12H2,1H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVOKYIZUPOIMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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